2-Anthraquinonesulfonic acid

Description

The exact mass of the compound 2-Anthraquinonesulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Anthraquinonesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Anthraquinonesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

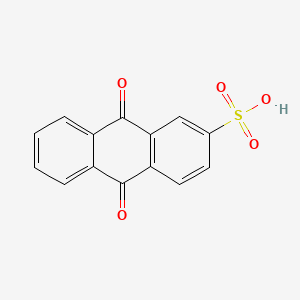

IUPAC Name |

9,10-dioxoanthracene-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O5S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13/h1-7H,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNWSHJJPDXKCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045030 |

Source

|

| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-48-0 |

Source

|

| Record name | 2-Anthraquinonesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthraquinone-2-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthraquinonesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dioxoanthracene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ANTHRAQUINONESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0S001C4YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Anthraquinonesulfonic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Anthraquinonesulfonic acid, a pivotal compound in various industrial and research applications. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis methodologies, and significant applications of this versatile molecule and its commonly utilized sodium salt.

Core Concepts and Identification

2-Anthraquinonesulfonic acid is an organic compound derived from anthraquinone. The introduction of a sulfonic acid group significantly alters the parent molecule's properties, most notably increasing its water solubility. This characteristic is crucial for its utility in aqueous systems. While the acid form is important, it is more frequently handled and used as its sodium salt, often referred to as "silver salt."

Chemical Structure and Identification:

The sodium salt and its monohydrate are also critical to identify:

-

2-Anthraquinonesulfonic acid, sodium salt:

-

CAS Number: 131-08-8[3]

-

Molecular Formula: C₁₄H₇NaO₅S

-

-

2-Anthraquinonesulfonic acid, sodium salt, monohydrate:

-

CAS Number: 153277-35-1

-

Molecular Formula: C₁₄H₇NaO₅S·H₂O

-

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Anthraquinonesulfonic acid and its sodium salt is fundamental for its effective application and safe handling. The data presented below has been compiled from various authoritative sources.

| Property | 2-Anthraquinonesulfonic acid | 2-Anthraquinonesulfonic acid, sodium salt |

| Molecular Weight | 288.28 g/mol [1] | 310.27 g/mol |

| Appearance | - | Beige powder |

| Melting Point | - | >300 °C |

| Density | 1.585 g/cm³[2] | - |

| Solubility | - | Soluble in hot water, slightly soluble in cold water, insoluble in alcohol and ether. |

| LogP | 2.78950[2] | - |

Synthesis of 2-Anthraquinonesulfonic Acid: A Modern Approach

Historically, the synthesis of 2-Anthraquinonesulfonic acid was achieved through the sulfonation of anthraquinone using fuming sulfuric acid in the presence of a mercury catalyst. However, due to the significant environmental hazards associated with mercury, non-mercury methods are now preferred. A contemporary and more environmentally benign two-step process is detailed below.[4]

Step 1: Nitration of Anthraquinone In this initial step, anthraquinone is reacted with concentrated nitric acid to produce nitroanthraquinone.

Step 2: Sulfonation of Nitroanthraquinone The nitroanthraquinone is then reacted with sodium sulfite to yield 2-Anthraquinonesulfonic acid. This reaction is often carried out in a suitable solvent system, such as an ionic liquid, to improve the mutual solubility of the reactants and enhance reaction efficiency under milder conditions.[4]

Experimental Protocol: Non-Mercury Synthesis of 2-Anthraquinonesulfonic Acid

This protocol is adapted from a patented method demonstrating a more environmentally friendly synthesis route.[4]

Materials:

-

2-Nitroanthraquinone

-

Sodium sulfite

-

Ionic liquid (e.g., 1-hexyl-3-methylimidazolium hexafluorophosphate)

-

38% Hydrochloric acid

-

Ethyl acetate

-

50 mL single-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 50 mL single-neck round-bottom flask, add 1.27 g (5 mmol) of 2-nitroanthraquinone, 3.78 g (30 mmol) of sodium sulfite, and 15 g of 1-hexyl-3-methylimidazolium hexafluorophosphate.[4]

-

Place the flask in an oil bath and heat to 60°C with magnetic stirring.[4]

-

Allow the reaction to proceed for 2 hours.

-

After 2 hours, cool the reaction mixture to room temperature.

-

Acidify the mixture by adding 0.54 g of 38% hydrochloric acid.[4]

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the product with ethyl acetate (3 x 10 mL).[4]

-

Combine the organic phases and remove the solvent under reduced pressure using a rotary evaporator to obtain the 2-Anthraquinonesulfonic acid product.[4]

Diagram of Synthesis Workflow:

Caption: Redox catalytic cycle of anthraquinone in alkaline pulping.

Dopant in Conductive Polymers

2-Anthraquinonesulfonic acid sodium salt is utilized as a dopant in the synthesis of conductive polymers, such as polypyrrole. The incorporation of the sulfonate anion into the polymer backbone during polymerization enhances the material's electrical conductivity and stability. [5]

Experimental Protocol: Synthesis of Polypyrrole Doped with 2-Anthraquinonesulfonic Acid Sodium Salt

This protocol outlines the chemical oxidative polymerization of pyrrole using 2-anthraquinonesulfonic acid sodium salt as a dopant.

Materials:

-

Pyrrole

-

2-Anthraquinonesulfonic acid sodium salt

-

Ferric chloride (FeCl₃)

-

Deionized water

-

Methanol

-

Beaker

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Prepare an aqueous solution of 2-anthraquinonesulfonic acid sodium salt by dissolving a specific amount in deionized water.

-

In a separate beaker, prepare an aqueous solution of ferric chloride.

-

Add the pyrrole monomer to the 2-anthraquinonesulfonic acid sodium salt solution and stir to ensure homogeneity.

-

Slowly add the ferric chloride solution to the pyrrole solution while stirring vigorously. The polymerization will be indicated by a color change to black.

-

Continue stirring for a predetermined reaction time (e.g., 2-4 hours) at room temperature to allow for complete polymerization.

-

Collect the synthesized polypyrrole powder by vacuum filtration using a Buchner funnel.

-

Wash the polypyrrole powder repeatedly with deionized water and methanol to remove any unreacted monomer, oxidant, and excess dopant.

-

Dry the doped polypyrrole powder in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Safety and Handling

2-Anthraquinonesulfonic acid and its sodium salt are considered hazardous substances. Appropriate safety precautions must be observed during handling and storage.

-

Hazards: May cause skin, eye, and respiratory irritation. Can cause sensitization by skin contact. [6][7]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a dust mask. [7]* Handling: Use in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling. [7]* Storage: Store in a cool, dry place in a tightly sealed container.

Analytical Characterization

A variety of analytical techniques can be employed to characterize 2-Anthraquinonesulfonic acid and its derivatives:

-

High-Performance Liquid Chromatography (HPLC): Useful for the separation and quantification of anthraquinone compounds. [8]* UV-Visible Spectroscopy: Can be used for the identification and quantification of anthraquinones due to their chromophoric nature.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the chemical structure.

-

Mass Spectrometry (MS): For determining the molecular weight and fragmentation pattern.

Conclusion

2-Anthraquinonesulfonic acid and its sodium salt are compounds of significant industrial and research importance. Their unique properties, particularly the water solubility imparted by the sulfonic acid group, have led to their widespread use as catalysts in the pulping industry and as dopants in the development of advanced materials like conductive polymers. The shift towards more environmentally friendly, non-mercury-based synthesis methods further enhances their appeal for sustainable chemical processes. A thorough understanding of their properties, synthesis, and applications, as outlined in this guide, is essential for their safe and effective utilization.

References

-

Chemsrc. 2-Anthraquinonesulfonic acid | CAS#:84-48-0. Available from: [Link]

- The Institute of Paper Chemistry. ANTHRAQUINONE/ ALKALI PULPING A LITERATURE REVIEW Project 3370 Report One A Progress Report to MEMBERS OF THE INSTITUTE. 1978.

-

PubChem. 2-Anthraquinonesulfonic acid. National Center for Biotechnology Information. Available from: [Link]

- Parthasarathy, R. Application of anthraquinone in kraft pulping of beech wood. 1998.

-

Loba Chemie. ANTHRAQUINONE-2-SULPHONIC ACID SODIUM SALT MONOHYDRATE AR. Available from: [Link]

- Zhou, F., Zhai, B., Pan, C., & Huang, Y. M. (2011). Size-dependent conductivity of polypyrrole doped with anthraquinone-2-sulfonic acid sodium.

- Zhejiang Hengyi Petrochemical Research Institute Co Ltd. A preparation method of anthraquinone-2-sulfonic acid compound. CN115819289A, 2023.

- Gubelmann, I., & Rintelman, W. L. Process for preparing anthraquinone sulphonic acids. US1899957A, 1933.

- Carl ROTH. Safety Data Sheet: Anthraquinone-2,7-disulfonic acid disodium salt. 2025.

- Lubs, H. A. Process for the preparation of anthraquinonedisulphonic acids. US2074309A, 1937.

- Huang, Y. M., Ma, Q., & Kong, X. (2013). Optimized Conductivity of Anthraquinone-2-Sulfonic Acid Sodium, 5-Sulfosalicylic Acid and Toluene-4-Sulfonic Acid Co-Doped Polypyrrole.

- Scott, W. J., & Allen, C. F. H. POTASSIUM ANTHRAQUINONE-α-SULFONATE. Organic Syntheses, Coll. Vol. 1, p.482 (1941); Vol. 1, p.482 (1932).

- Li, X., et al.

- Al-Majed, A. A., et al. Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. Molecules, 2022, 27(19), 6537.

- Hart, P. W. Anthraquinone-a review of the rise and fall of a pulping catalyst. Tappi Journal, 2014, 13(10), 23-26.

- Genovese, S., et al. Anthraquinones: Analytical Techniques as a Novel Tool to Investigate on the Triggering of Biological Targets. Current Drug Targets, 2010, 11(9), 1144-1155.

- Wang, Y., et al. Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded Polyaniline for Dual-Functional Electrochromic Supercapacitors. Gels, 2023, 9(12), 978.

- Lin, S. Y. Physicochemical characterization of 9,10-anthraquinone 2-carboxylic acid. Journal of Pharmaceutical Sciences, 1992, 81(6), 572-576.

Sources

- 1. 2-Anthraquinonesulfonic acid | C14H8O5S | CID 8552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Anthraquinonesulfonic acid | CAS#:84-48-0 | Chemsrc [chemsrc.com]

- 3. CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, … [cymitquimica.com]

- 4. CN115819289B - A preparation method of anthraquinone-2-sulfonic acid compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 8. mdpi.com [mdpi.com]

A Comprehensive Safety Guide to 2-Anthraquinonesulfonic Acid and its Sodium Salt for Laboratory Professionals

Introduction: 2-Anthraquinonesulfonic acid, and more commonly its sodium salt, is a quinone derivative utilized in various research applications, notably as an electron acceptor in biological redox systems.[1] While invaluable in experimental contexts, its chemical nature presents specific hazards that necessitate a thorough understanding and implementation of rigorous safety protocols. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the compound's safety profile, moving beyond mere compliance to foster a culture of proactive safety and risk mitigation in the laboratory. The information presented is primarily synthesized from safety data sheets for the sodium salt form, which is the most common commercial variant.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This allows for the anticipation of its behavior under various laboratory conditions.

| Property | Value | Source |

| Chemical Name | 2-Anthraquinonesulfonic acid, sodium salt (often as monohydrate) | [1][2][3] |

| Synonyms | Sodium 9,10-dioxo-9,10-dihydro-2-anthracenesulfonate, Silver Salt | [1][4] |

| CAS Number | 131-08-8 (Anhydrous); 153277-35-1 (Monohydrate) | [2][4] |

| Molecular Formula | C₁₄H₇NaO₅S · H₂O (Monohydrate) | [3] |

| Molecular Weight | 328.28 g/mol (Monohydrate) | [1] |

| Appearance | Solid, divided solid, powder | [1][5] |

| Solubility | Mixes with water | [1] |

Section 2: Hazard Identification and the GHS Framework

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazards. 2-Anthraquinonesulfonic acid sodium salt is classified as a hazardous substance under OSHA 29 CFR 1910.1200.[1]

GHS Classification

The primary hazards are associated with its irritant properties.

These classifications are visually and textually communicated through standardized label elements.

Caption: GHS hazard summary for 2-Anthraquinonesulfonic acid sodium salt.

Toxicological Rationale: The Role of the Quinone Moiety

The irritant properties are not arbitrary; they are rooted in the compound's chemical structure. The anthraquinone core is a key toxicophore. Quinone molecules can participate in one-electron reductions to form semiquinone free radicals.[1] These radicals react with molecular oxygen to produce superoxide anions, initiating a cascade of reactive oxygen species (ROS) generation.[1] This oxidative stress at the site of contact (skin, eyes, or respiratory tract) can damage cellular macromolecules, leading to an inflammatory response perceived as irritation.[1] This mechanism underscores the importance of preventing direct contact and inhalation, as even seemingly minor exposures contribute to localized oxidative stress.

Section 3: Emergency Response Protocols

A swift and correct response during an emergency is critical to minimizing harm. The following protocols are based on established safety guidelines.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | Protocol | Justification |

| Inhalation | 1. Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[2][3][4]2. If breathing is difficult or absent, trained personnel should provide artificial respiration.[4]3. Seek immediate medical attention.[3] | The primary goal is to remove the individual from the source of the irritant dust and ensure a clear airway. Medical evaluation is necessary to assess potential lung damage. |

| Skin Contact | 1. Immediately remove all contaminated clothing and footwear.[3][4]2. Flush the affected skin with copious amounts of running water for at least 15 minutes.[2][4]3. If skin irritation develops or persists, seek medical attention.[3][4] | Prompt and thorough rinsing is essential to remove all residual chemical particles from the skin, mitigating ongoing irritation. |

| Eye Contact | 1. Immediately flush the eyes with fresh, running water for at least 15 minutes.[2][4]2. Ensure complete irrigation by holding the eyelids open and away from the eye.[1]3. Remove contact lenses if present and easy to do so.[2][3]4. Seek immediate medical attention from an ophthalmologist.[5] | The sensitive tissues of the eye are highly susceptible to damage. Immediate and prolonged flushing is critical to prevent serious, lasting injury. |

| Ingestion | 1. Rinse the mouth thoroughly with water.[3][4]2. Do NOT induce vomiting.[4]3. Never give anything by mouth to an unconscious person.[4]4. Seek immediate medical attention.[3][4] | Inducing vomiting can cause aspiration of the chemical into the lungs. The focus is on dilution and professional medical evaluation. |

Fire-Fighting Measures

While not readily flammable, the compound is a combustible solid. The primary fire-related hazard stems from the potential for dust explosions.[1][5]

-

Suitable Extinguishing Media: Use methods appropriate for the surrounding fire. Water spray, dry chemical powder, foam, or carbon dioxide (CO₂) are all acceptable.[1][2][3][4]

-

Specific Hazards:

-

Dust Explosion: Fine dust clouds can form an explosive mixture with air. Any ignition source can trigger a fire or explosion. This is a critical consideration in areas with poor ventilation or where dust can accumulate.[1]

-

Hazardous Combustion Products: Burning will produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[1][2][4]

-

-

Protective Actions for Firefighters:

-

Alert emergency responders, providing the location and nature of the hazard.[1]

-

Wear a pressure-demand, self-contained breathing apparatus (SCBA) and full protective gear.[2][3][4]

-

Use a water spray to cool adjacent containers and control the fire, but avoid heavy streams that could scatter dust.[1][3]

-

Accidental Release Measures

The objective during a spill is to contain and clean the material safely, without creating secondary hazards like dust clouds.

Caption: Decision workflow for responding to an accidental spill.

Detailed Spill Cleanup Protocol (Minor Spill):

-

Control and Alert: Ensure the area is well-ventilated. Alert others in the immediate vicinity.[1]

-

Personal Protection: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, crucially, a dust respirator to prevent inhalation.[1]

-

Cleanup:

-

Containment: Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[1]

-

Decontamination: After removing the solid, wipe the area down with water, being careful to prevent runoff from entering drains.[1]

Section 4: Safe Handling, Storage, and Exposure Control

Preventing exposure is the most effective safety strategy. This is achieved through a combination of engineering controls, administrative procedures, and personal protective equipment.

Proactive Exposure Control

| Control Type | Requirement | Rationale |

| Engineering | • Use in a well-ventilated area.[1]• Local exhaust ventilation (fume hood) is recommended for procedures that may generate dust.• Ensure safety showers and eyewash stations are readily accessible.[2] | These controls are the first line of defense, designed to contain the hazard at its source and provide immediate decontamination facilities. |

| Personal Protective Equipment (PPE) | • Eye/Face: Wear chemical safety goggles as described by OSHA 29 CFR 1910.133 or European Standard EN166.[2]• Skin: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[2]• Respiratory: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator with a particle filter.[2] | PPE provides a final barrier between the user and the chemical. Its use is non-negotiable when handling this compound. |

Standard Operating Procedure for Handling

-

Preparation: Designate a specific area for handling, preferably within a fume hood. Assemble all necessary equipment and PPE before retrieving the chemical.

-

Personal Protection: Don all required PPE as detailed above.

-

Handling:

-

Hygiene:

Chemical Storage and Incompatibility

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.

-

Storage Conditions: Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[1][2] Protect containers from physical damage.[1]

-

Incompatible Materials: Store away from strong oxidizing agents.[2] This includes substances like nitrates, oxidizing acids, and chlorine bleaches.[1] Contact with these materials can result in a violent reaction or ignition.[1][5]

Section 5: Stability and Reactivity Profile

-

Reactivity: The substance is not considered reactive under normal conditions. However, it can react violently with strong oxidizers.[5]

-

Chemical Stability: The material is stable under normal ambient and anticipated storage and handling conditions.[2][5]

-

Conditions to Avoid: Incompatible products and the generation of dust.[2]

-

Hazardous Decomposition Products: When heated to decomposition, it emits hazardous fumes of carbon monoxide, carbon dioxide, and sulfur oxides.[2]

Conclusion

2-Anthraquinonesulfonic acid sodium salt is a valuable research tool with a well-defined hazard profile. Its primary risks—skin, eye, and respiratory irritation—are directly linked to its quinone structure and its physical form as a fine powder. By understanding the causality behind these hazards and adhering to the rigorous protocols outlined in this guide for handling, storage, and emergency response, researchers can effectively mitigate these risks. A proactive safety mindset, centered on preventing dust generation and avoiding all direct contact, is paramount to ensuring a safe laboratory environment.

References

-

Carl ROTH. (2025). Safety Data Sheet: Anthraquinone-2,7-disulfonic acid disodium salt. Retrieved from [Link]

-

Loba Chemie. (2025). ANTHRAQUINONE-2-SULPHONIC ACID SODIUM SALT MONOHYDRATE AR Safety Data Sheet. Retrieved from [Link]

Sources

Solubility Profile of 2-Anthraquinonesulfonic Acid in Aqueous and Organic Media

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Anthraquinonesulfonic acid (AQS). We delve into the physicochemical principles governing its solubility in water and a range of organic solvents. This document offers quantitative data where available, explores the impact of environmental factors such as pH and temperature, and presents a validated experimental protocol for solubility determination. The insights herein are intended to support researchers and professionals in optimizing the use of AQS in diverse applications, from dye synthesis to its emerging role in aqueous redox flow batteries.

Introduction: The Physicochemical Importance of 2-Anthraquinonesulfonic Acid

2-Anthraquinonesulfonic acid is an organic compound featuring a tricyclic aromatic anthraquinone core functionalized with a sulfonic acid group. This structure imparts a unique combination of a large, hydrophobic backbone and a highly polar, acidic functional group. Understanding the solubility of this molecule is paramount for its practical application. For instance, in aqueous redox flow batteries, high aqueous solubility is a critical parameter for achieving high energy density[1][2]. Conversely, in synthetic organic chemistry, its solubility in non-aqueous media dictates the choice of reaction solvents and purification methods. This guide elucidates the factors that control the dissolution of AQS across different solvent systems.

Aqueous Solubility Profile

The pronounced water solubility of 2-Anthraquinonesulfonic acid and its salts is predominantly governed by the sulfonic acid moiety (-SO₃H). This group is highly polar and readily participates in hydrogen bonding with water molecules.

The acid itself is a strong acid, meaning it fully dissociates in water to form the sulfonate anion (-SO₃⁻) and a hydronium ion (H₃O⁺). This ionization dramatically increases its affinity for the polar water solvent. The sodium salt of 2-Anthraquinonesulfonic acid is particularly noted for its high water solubility.[3][4][5][6] While precise quantitative data for the free acid is not always consistently reported across literature, its sodium salt is described as readily soluble in both cold and hot water.[5][6]

Effect of pH

The solubility of AQS is significantly influenced by the pH of the aqueous solution.[7]

-

Acidic Conditions (Low pH): In strongly acidic solutions, the equilibrium will shift towards the protonated, neutral sulfonic acid form (-SO₃H). While still polar, the neutral form is generally less soluble than its ionic counterpart.

-

Neutral to Alkaline Conditions (Higher pH): In neutral or alkaline media, AQS exists almost entirely as the highly polar sulfonate anion (-SO₃⁻). This ionic form is stabilized by strong ion-dipole interactions with water molecules, leading to high solubility. The sulfonate salts fully dissociate in water, which simplifies the aqueous speciation and removes the need to strictly control pH to maintain solubility.[2]

Effect of Counter-ion

Research has demonstrated that the choice of counter-cation has a profound impact on the solubility of anthraquinone sulfonate salts, capable of changing solubility by up to three orders of magnitude.[1][2] This effect is attributed to differences in the lattice energy of the solid salt and the ion solvation energy in solution.[2] This is a critical consideration for applications requiring high electrolyte concentrations, such as in redox flow batteries.

Summary of Aqueous Solubility

| Compound Form | Solvent | Reported Solubility | Reference |

| 2-Anthraquinonesulfonic acid | Water | Generally soluble, enhanced in acidic conditions | [7] |

| Sodium Salt (Monohydrate) | Water | Soluble in cold and hot water | [5][6] |

| Sodium Salt | Water | Miscible | [8] |

Solubility in Organic Solvents

The solubility of 2-Anthraquinonesulfonic acid in organic solvents is a function of the balance between its non-polar anthraquinone core and its highly polar sulfonic acid group. The "like dissolves like" principle is a useful guide here.[9]

The large, non-polar aromatic structure would suggest some affinity for organic solvents. However, the sulfonic acid group's extreme polarity and its tendency to form strong intermolecular hydrogen bonds dominate the molecule's behavior, leading to poor solubility in most non-polar and weakly polar organic solvents.

Summary of Organic Solvent Solubility

| Solvent Class | Example(s) | Predicted/Reported Solubility | Rationale / Reference |

| Polar Protic | Ethanol, Methanol | Insoluble | The strong polarity of the sulfonic acid group does not overcome the lower polarity of the alcohol compared to water.[5][6] |

| Polar Aprotic | DMSO, DMF | Likely to have some solubility | These solvents can solvate the sulfonate group without the competing hydrogen bonding of protic solvents. DMSO is often used for kinetic solubility screening of poorly soluble compounds.[10] |

| Non-Polar Aprotic | Hexane, Toluene | Insoluble | The high polarity of the sulfonic acid group prevents dissolution in non-polar solvents.[7] |

| Weakly Polar | Diethyl Ether, Chloroform | Insoluble | Insufficient polarity to effectively solvate the -SO₃H group.[5] |

Key Factors Influencing Solubility: A Mechanistic Overview

The interplay of molecular structure and solvent properties dictates the solubility of 2-Anthraquinonesulfonic acid. The following diagram illustrates these critical relationships.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, … [cymitquimica.com]

- 4. Sodium 2-anthraquinonesulfonate - Wikipedia [en.wikipedia.org]

- 5. Sodium anthraquinone-2-sulfonate | 131-08-8 [chemicalbook.com]

- 6. 9,10-Anthraquinone-2-sulfonic acid sodium salt hydrate, 97% (dry wt.), water ca 4-6% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. chem.ws [chem.ws]

- 10. asianpubs.org [asianpubs.org]

Synthesis and purification of 2-Anthraquinonesulfonic acid

An In-depth Technical Guide to the Synthesis and Purification of 2-Anthraquinonesulfonic Acid

Abstract

2-Anthraquinonesulfonic acid and its salts are pivotal intermediates in the synthesis of a wide array of dyes and pigments, and have emerged as promising materials in modern energy storage applications, such as redox flow batteries.[1][2] Their industrial and research significance necessitates robust, efficient, and environmentally sound methods for their synthesis and purification. This guide provides a comprehensive overview of the core chemical principles and field-proven protocols for producing high-purity 2-anthraquinonesulfonic acid. We will explore the mechanistic nuances of anthraquinone sulfonation, detail step-by-step experimental procedures, and outline systematic purification strategies, grounding each step in established chemical theory to provide a self-validating framework for researchers, chemists, and professionals in drug development and materials science.

Foundational Principles of Anthraquinone Sulfonation

The synthesis of 2-anthraquinonesulfonic acid is fundamentally an electrophilic aromatic substitution reaction. The anthraquinone molecule, with its two deactivating carbonyl groups, presents a unique challenge for electrophilic attack. These groups withdraw electron density from the aromatic rings, making sulfonation more difficult than for benzene or naphthalene.

The directing effect of the carbonyl groups is key to understanding isomer formation. They deactivate the entire ring system, but have a more pronounced deactivating effect on the α-positions (1, 4, 5, 8) through resonance. Consequently, the β-positions (2, 3, 6, 7) are less deactivated and thus the kinetically and thermodynamically favored sites for electrophilic attack under standard conditions. This inherent electronic preference is the cornerstone of synthesizing the 2-substituted isomer.

Historically, mercury salts were used as catalysts to override this preference and direct sulfonation to the α-position, but due to extreme toxicity and environmental concerns, these methods have been largely abandoned.[3][4] Modern syntheses focus on mercury-free pathways that leverage the natural electronic landscape of the anthraquinone core.

Synthesis via Direct Sulfonation with Oleum

The most common industrial method for synthesizing 2-anthraquinonesulfonic acid and its disubstituted derivatives is the direct sulfonation of anthraquinone using fuming sulfuric acid (oleum).[2] Oleum, a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, provides the highly electrophilic SO₃ required to attack the deactivated anthraquinone ring.

Causality of Experimental Choices

The success of this synthesis hinges on precise control over reaction parameters. The choice of oleum concentration, temperature, and reaction time directly dictates the product distribution and yield.

-

Oleum Concentration: A sufficiently high concentration of free SO₃ is necessary to drive the reaction forward at a practical rate. Typically, oleum containing 20-25% free SO₃ is employed.

-

Temperature: Temperature is a critical control factor. Higher temperatures increase the reaction rate but also promote the formation of disulfonated byproducts, such as 2,6- and 2,7-anthraquinonedisulfonic acids.[2][5] A carefully controlled temperature profile is essential to maximize the yield of the desired monosulfonated product.

-

Reaction Time: The reaction must be allowed to proceed long enough for a high conversion of the starting material, but terminating it at the right moment is crucial to prevent excessive formation of disulfonated and oxidation products.[6]

Visualizing the Synthesis Pathway

The diagram below illustrates the direct electrophilic attack of sulfur trioxide on the anthraquinone molecule, leading to the formation of 2-anthraquinonesulfonic acid.

Caption: Direct sulfonation of anthraquinone.

Step-by-Step Experimental Protocol

Safety Notice: This procedure involves highly corrosive and hazardous materials. Fuming sulfuric acid can cause severe burns. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

-

Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure all glassware is completely dry.

-

Reagent Charging: Carefully charge the flask with 2.5 parts by weight of fuming sulfuric acid (20-25% SO₃).

-

Heating: Begin stirring and heat the oleum to approximately 100-110°C using an oil bath.

-

Anthraquinone Addition: Gradually add 1 part by weight of dry anthraquinone powder to the hot oleum over 30-60 minutes. Maintain vigorous stirring to ensure proper mixing and prevent localized overheating.

-

Reaction: After the addition is complete, raise the temperature to the target value as specified in the table below and maintain for the designated reaction time. Monitor the reaction progress if analytical methods are available.

-

Cooling: Once the reaction is deemed complete, carefully cool the mixture to below 100°C before proceeding to the purification work-up.

Reaction Parameter Summary

| Parameter | Value | Rationale |

| Reagent Ratio | 1 part Anthraquinone to 2.5 parts Oleum | Ensures sufficient sulfonating agent is present. |

| Oleum Strength | 20-25% free SO₃ | Provides adequate electrophilicity for the reaction. |

| Reaction Temp. | 120-130°C | Balances reaction rate and minimizes byproduct formation.[7] |

| Reaction Time | 2-4 hours | Allows for high conversion without significant degradation. |

Purification and Isolation of the Sodium Salt

The crude product from the sulfonation reaction is a mixture containing the desired 2-anthraquinonesulfonic acid, unreacted anthraquinone, various disulfonated isomers, and a large excess of sulfuric acid. The purification process is designed to systematically remove these impurities. The most common strategy involves quenching the reaction, removing insoluble starting material, and then precipitating the product as its sodium salt, which has limited solubility in a high-ionic-strength solution.

Visualizing the Purification Workflow

The following workflow diagram outlines the key stages in isolating the pure sodium salt of 2-anthraquinonesulfonic acid.

Caption: Workflow for purification and isolation.

Step-by-Step Purification Protocol

Safety Notice: The quenching of the concentrated acid mixture is highly exothermic and can cause splashing. This must be done slowly and with extreme caution.

-

Quenching the Reaction: Prepare a beaker with 8-10 parts of cold water. While stirring the water vigorously, slowly and cautiously pour the cooled crude reaction mixture into the water.[5] Do not add water to the acid. The temperature of the dilution should be carefully controlled.

-

Removal of Unreacted Anthraquinone: Heat the diluted acidic solution to boiling for several minutes. This ensures all sulfonic acids are dissolved while the unreacted anthraquinone remains as an insoluble solid. Perform a hot filtration using a Büchner funnel to remove the solid anthraquinone.[4] Wash the collected solid with hot water to recover any trapped product.

-

Precipitation of the Sodium Salt ("Salting Out"): Combine the hot filtrate and the washings. Heat the solution to near boiling (approx. 90°C) and add a concentrated solution of sodium chloride (NaCl).[8] The sodium salt of 2-anthraquinonesulfonic acid is less soluble in the high-salt solution and will begin to precipitate.

-

Isolation and Washing: Allow the mixture to cool to room temperature to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a saturated NaCl solution to remove residual acid and disulfonated byproducts, which are generally more soluble.

-

Drying: Dry the final product in a vacuum oven at 100-120°C to a constant weight. The final product is typically a light-yellow to off-white crystalline solid.[1]

Rationale for Purification Steps

-

Quenching: Diluting the reaction mixture is essential to stop the reaction and to prepare the solution for the subsequent steps. The high heat of dilution for sulfuric acid necessitates a slow, controlled addition to water.

-

Hot Filtration: Anthraquinone has very low solubility in water, whereas the sulfonic acid derivatives are highly soluble, especially at elevated temperatures.[1] This difference in solubility allows for a clean separation.

-

Salting Out: The addition of a common ion (Na⁺) from NaCl significantly reduces the solubility of the sodium 2-anthraquinonesulfonate, causing it to precipitate from the solution according to Le Châtelier's principle. This is an effective method for isolating the desired product from the highly acidic aqueous phase.

Safety and Handling

The synthesis of 2-anthraquinonesulfonic acid involves potent reagents and generates hazardous products.

-

Reagents: Fuming sulfuric acid (oleum) is extremely corrosive and reacts violently with water. It should be handled only in a fume hood with appropriate PPE.[9]

-

Product: The product, 9,10-Anthraquinone-2-sulfonic acid sodium salt, is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[9][10] Avoid creating dust and ensure adequate ventilation.

-

Waste Disposal: The acidic filtrate after product isolation is highly corrosive and must be neutralized before disposal according to local regulations.

By adhering to the principles and protocols outlined in this guide, researchers and professionals can reliably synthesize and purify 2-anthraquinonesulfonic acid with a high degree of purity and safety.

References

- Santa Cruz Biotechnology. (2010).

- Google Patents. (n.d.). A preparation method of anthraquinone-2-sulfonic acid compound.

- Scott, W. J., & Allen, C. F. H. (n.d.).

- Google Patents. (n.d.). Process for preparing anthraquinone sulphonic acids. US1899957A.

- CymitQuimica. (n.d.).

- Google Patents. (n.d.).

- Karpov, Y., et al. (2022). Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte.

- Fisher Scientific. (2025).

- Wikipedia. (n.d.).

- MDPI. (2021).

- Google Patents. (n.d.).

Sources

- 1. CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, … [cymitquimica.com]

- 2. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN115819289B - A preparation method of anthraquinone-2-sulfonic acid compound - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US1899957A - Process for preparing anthraquinone sulphonic acids - Google Patents [patents.google.com]

- 6. US1963383A - Process of sulphonating anthraquinone and its derivatives - Google Patents [patents.google.com]

- 7. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application [mdpi.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

A Senior Application Scientist's Guide to the Spectroscopic Properties of 2-Anthraquinonesulfonic Acid

Abstract

This technical guide provides an in-depth exploration of the spectroscopic properties of 2-Anthraquinonesulfonic acid (AQ2S), a water-soluble anthraquinone derivative of significant interest in chemical and biological research. We delve into the core principles governing its behavior under Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only foundational theory but also field-proven insights and detailed experimental protocols. The narrative emphasizes the causality behind experimental choices and provides a framework for obtaining reliable and reproducible spectroscopic data.

Introduction: The Anthraquinone Core in a Spectroscopic Context

2-Anthraquinonesulfonic acid (AQ2S) is an organic compound characterized by a planar anthraquinone scaffold functionalized with a sulfonic acid group.[1] This sulfonation renders the otherwise hydrophobic anthraquinone core water-soluble, dramatically expanding its utility in aqueous systems for applications ranging from a catalyst in pulp production to an electron acceptor in biological redox studies.[2][3] The compound is most commonly handled as its sodium salt, sodium 2-anthraquinonesulfonate (AMS).[2][4]

The spectroscopic character of AQ2S is dominated by the extended π-conjugated system of the anthraquinone structure.[5] Understanding its interaction with electromagnetic radiation through UV-Vis absorption and fluorescence emission is critical for its application. This guide will illuminate these properties, focusing on the practical implications of environmental factors such as solvent polarity and pH, which can significantly modulate the electronic transitions and subsequent photophysical behavior of the molecule.

Foundational Principles: A Glimpse into the Photophysics of AQ2S

The interaction of light with AQ2S is governed by the principles of molecular electronic spectroscopy.[6] The key processes are:

-

UV-Vis Absorption: When a photon of appropriate energy strikes the AQ2S molecule, it can be absorbed, promoting an electron from a lower-energy ground state orbital to a higher-energy excited state orbital. For anthraquinones, two primary types of electronic transitions are relevant:

-

π → π* Transitions: These are high-energy, high-probability transitions involving the delocalized π-electron system of the aromatic rings. They typically result in strong absorption bands in the UV region.

-

n → π* Transitions: These are lower-energy, lower-probability (often "forbidden") transitions involving the non-bonding (n) electrons of the carbonyl oxygen atoms.[7] These transitions are characteristically observed as a weaker absorption band at longer wavelengths, extending into the visible region.

-

-

Fluorescence Emission: Following absorption and subsequent vibrational relaxation to the lowest vibrational level of the first excited singlet state (S₁), the molecule can return to the ground state (S₀) by emitting a photon. This emitted light is known as fluorescence. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. It is crucial to note that many anthraquinone derivatives are weak fluorophores, exhibiting low fluorescence quantum yields due to efficient competing non-radiative decay pathways like intersystem crossing to the triplet state.[8]

These fundamental processes are not static; they are exquisitely sensitive to the molecule's immediate chemical environment.

UV-Visible Absorption Properties of 2-Anthraquinonesulfonic Acid

The UV-Vis spectrum of AQ2S provides a quantitative fingerprint of its electronic structure. It is characterized by multiple absorption bands corresponding to the aforementioned electronic transitions.

Spectral Characteristics and Solvent Effects (Solvatochromism)

The position and intensity of absorption bands in the AQ2S spectrum are highly dependent on the solvent environment. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.[9]

-

Non-polar Solvents: In non-polar environments, the spectrum is "unperturbed," revealing the intrinsic electronic transitions.

-

Polar Solvents: Polar solvents can stabilize the ground and excited states to different extents. For anthraquinones, an increase in solvent polarity often leads to a bathochromic shift (red shift, to longer wavelengths) of the π → π* bands and a hypsochromic shift (blue shift, to shorter wavelengths) of the n → π* band.[10] This is because the excited state of a π → π* transition is typically more polar than the ground state, and is thus stabilized more by a polar solvent. Conversely, the ground state of an n → π* transition is more stabilized by hydrogen bonding in protic solvents than the excited state, increasing the energy gap for the transition.

The Critical Influence of pH

The photochemistry and, by extension, the absorption spectrum of AQ2S are known to be pH-dependent.[11] While the core chromophore does not have an easily ionizable proton, extreme pH conditions can influence the hydration of the carbonyl groups or interactions with the sulfonate group, subtly altering the electronic landscape of the molecule and shifting the absorption maxima. Studies on other anthraquinone dyes have shown distinct spectral changes in acidic versus alkaline solutions.[12]

Summary of UV-Vis Absorption Data

The precise absorption maxima (λmax) for AQ2S can vary. The following table synthesizes typical values found for anthraquinone derivatives. Researchers should always determine the λmax empirically under their specific experimental conditions.

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Notes |

| π → π | ~250-280 nm | High ( > 10,000 M-1cm-1) | Intense bands corresponding to the aromatic system. |

| π → π | ~320-340 nm | Moderate to High | A well-defined band characteristic of the quinone system. |

| n → π* | ~400-420 nm | Low ( < 1,000 M-1cm-1) | A weak, broad band, often appearing as a shoulder. Highly sensitive to solvent. |

Fluorescence Properties of 2-Anthraquinonesulfonic Acid

While AQ2S absorbs light efficiently, its fluorescence is generally weak. This characteristic is common among anthraquinones and is a critical consideration for experimental design.

Excitation and Emission Spectra

The fluorescence excitation spectrum should, in theory, mirror the absorption spectrum. The emission spectrum is a mirror image of the lowest energy absorption band (the n → π* transition) and is shifted to longer wavelengths.

Quantum Yield and Environmental Quenching

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed. For many anthraquinones, this value is very low (e.g., the related dye DRAQ5 has a ΦF of 0.003 in solution).[8] This is due to efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁), which then decays non-radiatively or via phosphorescence.

Influence of pH on Fluorescence

The fluorescence intensity of many organic dyes is highly sensitive to pH.[13][14] For AQ2S, studies have shown that its photochemical reactivity is modulated by pH, which directly implies that its fluorescence properties will also be pH-dependent.[11] This is a crucial parameter to control in any quantitative fluorescence assay. For instance, protonation or deprotonation of functional groups in related molecules can create or eliminate pathways for non-radiative decay, thereby quenching or enhancing fluorescence.[15]

Summary of Fluorescence Data

| Parameter | Typical Value / Characteristic | Notes |

| Excitation Maxima (λex) | Corresponds to absorption maxima (e.g., ~330 nm or ~410 nm) | Exciting at the lowest energy absorption band (n → π*) is often preferred to minimize photodegradation. |

| Emission Maxima (λem) | ~480 - 550 nm | Broad emission spectrum, highly dependent on solvent polarity and pH. |

| Quantum Yield (ΦF) | Very Low (< 0.01) | AQ2S is a weak emitter. This necessitates a sensitive fluorescence spectrometer for detection. |

| Stokes Shift | Large | The difference between the lowest energy absorption maximum and the emission maximum is significant. |

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating essential controls and calibration steps to ensure data integrity.

Protocol 1: Acquiring a UV-Vis Absorption Spectrum

This workflow details the steps for obtaining a high-quality absorption spectrum of AQ2S in an aqueous buffer.

Causality: The goal is to measure the attenuation of light passing through the sample. A baseline correction using the same solvent and cuvette is mandatory to subtract out any absorbance from the cuvette material and solvent itself, isolating the absorbance of the analyte.

Step-by-Step Methodology:

-

Instrument Warm-up: Power on the UV-Vis spectrophotometer and its light source (Deuterium and Tungsten lamps) for at least 30 minutes to ensure thermal stability.[16]

-

Sample Preparation:

-

Prepare a stock solution of AQ2S (e.g., 1 mM) in the desired aqueous buffer (e.g., 10 mM Phosphate Buffer, pH 7.4). Ensure the AQ2S is fully dissolved.

-

Prepare a dilution of the stock solution to a final concentration that will yield a maximum absorbance between 0.1 and 1.0 AU. A typical starting concentration is 10-50 µM.

-

Rationale: The Beer-Lambert law is most linear in this absorbance range, minimizing deviations from stray light at high concentrations and poor signal-to-noise at low concentrations.[6]

-

-

Cuvette Selection and Handling:

-

Baseline Correction:

-

Fill one cuvette with the exact same buffer used to dissolve the AQ2S. This is your "blank."

-

Place the blank cuvette in the sample holder.

-

Set the desired wavelength range (e.g., 200-600 nm) and perform a baseline or "zero" correction as per the instrument's software instructions.[19] This digitally subtracts the solvent's spectrum.

-

-

Sample Measurement:

-

Remove the blank cuvette and replace it with the cuvette containing your AQ2S sample.

-

Initiate the spectral scan.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Record the absorbance value at λmax.

-

Save the data in a suitable format (.csv) for further analysis.

-

Diagram: UV-Vis Spectroscopy Workflow for AQ2S

A streamlined workflow for acquiring a UV-Vis absorption spectrum.

Protocol 2: Acquiring a Fluorescence Emission Spectrum

This workflow outlines the procedure for measuring the fluorescence of AQ2S, accounting for its weak emission.

Causality: The goal is to measure the light emitted by the sample after excitation. It is critical to subtract a "blank" spectrum to remove background signals, including Raman scattering from the solvent, which can be significant when the analyte fluorescence is weak.

Step-by-Step Methodology:

-

Instrument Warm-up: Power on the spectrofluorometer and its Xenon arc lamp source for at least 30 minutes for stabilization.

-

Sample Preparation:

-

Prepare an AQ2S solution in a fluorescence-grade solvent or buffer. The concentration should be low enough to ensure the absorbance at the excitation wavelength is below 0.1 AU to avoid inner-filter effects. A typical concentration is 1-5 µM.

-

Rationale: High concentrations can cause the emitted fluorescence to be re-absorbed by other analyte molecules, distorting the emission spectrum and reducing intensity.

-

-

Cuvette Selection:

-

Use a four-sided polished quartz fluorescence cuvette.

-

Clean and rinse the cuvette thoroughly with the experimental solvent.

-

-

Parameter Setup:

-

Excitation Wavelength (λex): Set the excitation monochromator to a λmax value determined from your UV-Vis spectrum (e.g., 330 nm).

-

Emission Range: Set the emission monochromator to scan a range starting ~10-20 nm above the excitation wavelength to avoid detecting excitation scatter (e.g., 350-700 nm).

-

Slit Widths: Start with moderate slit widths (e.g., 5 nm for both excitation and emission).[20] Narrower slits provide better resolution but less signal; wider slits provide more signal but less resolution. Adjust as needed to maximize signal-to-noise without saturating the detector.

-

-

Blank Subtraction:

-

Fill the cuvette with the solvent/buffer blank.

-

Acquire an emission spectrum of the blank. This spectrum will primarily consist of the solvent's Raman peak.[21]

-

Save this blank spectrum.

-

-

Sample Measurement:

-

Rinse the cuvette with the AQ2S sample solution, then fill it.

-

Place the cuvette in the sample holder and acquire the emission spectrum using the same parameters.

-

-

Data Correction and Analysis:

-

Subtract the blank spectrum from the sample spectrum. This is a critical step to reveal the true fluorescence of AQ2S, free from solvent artifacts.

-

Identify the emission maximum (λem).

-

Integrate the area under the corrected emission curve for quantitative comparisons.

-

Diagram: Fluorescence Spectroscopy Workflow for AQ2S

A validated workflow for measuring weak fluorescence emission.

Conclusion and Future Outlook

2-Anthraquinonesulfonic acid possesses distinct, albeit complex, spectroscopic properties. Its UV-Vis absorption is robust and characterized by multiple bands that are sensitive to the polarity and pH of the environment. In contrast, its fluorescence is weak, a common trait for anthraquinones that necessitates careful experimental technique and sensitive instrumentation for accurate characterization. The pronounced influence of the chemical environment on both absorption and emission spectra makes AQ2S a potentially useful probe but also underscores the necessity of stringent control over experimental variables like solvent and pH for reproducible results. The protocols and insights provided in this guide offer a validated framework for researchers to confidently explore and utilize the spectroscopic characteristics of this versatile molecule.

References

-

Bandy, T. (2021). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University. Retrieved from [Link]

-

Wikipedia. (2024). Sodium 2-anthraquinonesulfonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Anthraquinonesulfonic acid. PubChem. Retrieved from [Link]

-

Loba Chemie. (n.d.). ANTHRAQUINONE-2-SULPHONIC ACID SODIUM SALT MONOHYDRATE. Retrieved from [Link]

-

MDPI. (2020). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]

-

University of California, Irvine. (2014). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. Retrieved from [Link]

-

ResearchGate. (n.d.). The absorption spectra of anthraquinone dye. Retrieved from [Link]

-

Purdue College of Engineering. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

-

Maddigapu, P. R., et al. (2010). The pH-dependent photochemistry of anthraquinone-2-sulfonate. Photochemical & Photobiological Sciences, 9(3), 323-330. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–vis absorption spectra of the anthraquinone-type disperse reactive dye in different media. Retrieved from [Link]

-

Reddy, M. P., et al. (2007). Spectral investigations on 2,3-bis(chloromethyl)-1,4-anthraquinone: solvent effects and host-guest interactions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(4), 850-857. Retrieved from [Link]

-

Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

-

Said, F. M., et al. (2020). Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Sains Malaysiana, 49(7), 1541-1550. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). The solvent effect on the photodeprotection of anthraquinone protected carboxylic acid unravelled by time-resolved spectroscopic studies. Retrieved from [Link]

-

Brown, R. G., & Porter, G. (1984). Effect of pH on the emission and absorption characteristics of 2,3-dicyano-p-hydroquinone. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 80(12), 3525-3533. Retrieved from [Link]

-

ResearchGate. (2020). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]

-

Wolfram Language & System Documentation Center. (n.d.). ExperimentFluorescenceSpectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Retrieved from [Link]

-

Jo, E. J., et al. (2015). The effects of pH and surfactants on the absorption and fluorescence properties of ochratoxin A and zearalenone. Journal of Biochemical and Molecular Toxicology, 29(7), 317-324. Retrieved from [Link]

-

Hussain, A. (2019). PHOTOPHYSICAL, ELECTROCHEMICAL, AND CATALYTIC STUDIES OF ANTHRAQUINONE. USD RED. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV-Vis spectra of anthraquinone intermediates and polymeric dyes. Retrieved from [Link]

-

University of California, Irvine. (n.d.). An Introduction to Fluorescence Spectroscopy. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Ultraviolet-Visible (UV-Vis) Spectrophotometer Standard Operating Procedure. Retrieved from [Link]

-

National Institute of Standards and Technology. (2021). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. Retrieved from [Link]

-

MDPI. (2014). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). pH-Independent two-photon fluorescent lysotrackers for real-time monitoring autophagy. Retrieved from [Link]

-

ResearchGate. (2007). Fluorescent Intensity of Dye Solutions under Different pH Conditions. Retrieved from [Link]

-

Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Anthraquinonesulfonic acid. Retrieved from [Link]

Sources

- 1. CAS 131-08-8: Anthraquinone-2-sulfonic acid, sodium salt, … [cymitquimica.com]

- 2. Sodium 2-anthraquinonesulfonate - Wikipedia [en.wikipedia.org]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 蒽醌-2-磺酸钠 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. Spectral investigations on 2,3-bis(chloromethyl)-1,4- anthraquinone: solvent effects and host-guest interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The pH-dependent photochemistry of anthraquinone-2-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The effects of pH and surfactants on the absorption and fluorescence properties of ochratoxin A and zearalenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of pH on the emission and absorption characteristics of 2,3-dicyano-p-hydroquinone - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 16. engineering.purdue.edu [engineering.purdue.edu]

- 17. technologynetworks.com [technologynetworks.com]

- 18. ossila.com [ossila.com]

- 19. cbic.yale.edu [cbic.yale.edu]

- 20. chemistry.montana.edu [chemistry.montana.edu]

- 21. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to the Electrochemical Properties of 2-Anthraquinonesulfonic Acid

This guide provides a comprehensive exploration of the electrochemical properties of 2-Anthraquinonesulfonic acid (AQS), a molecule of significant interest in diverse fields ranging from energy storage to biomedical sensing. We will delve into the core principles governing its redox behavior, the practical methodologies for its characterization, and its burgeoning applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Fundamental Principles of AQS Electrochemistry

The electrochemical activity of 2-Anthraquinonesulfonic acid is centered around the reversible redox transformation of its anthraquinone core. This process typically involves the transfer of two electrons and two protons, leading to the formation of the corresponding hydroquinone derivative.[1] The water solubility imparted by the sulfonic acid group makes AQS an ideal model compound for studying quinone electrochemistry in aqueous media.[2]

The redox reaction can be generalized as follows:

AQS + 2e⁻ + 2H⁺ ⇌ AQSH₂

The formal potential of this reaction is pH-dependent, a critical consideration in experimental design and application development. The electron-withdrawing nature of the anthraquinone ring system influences its reduction potential.[3] Further substitution on the ring can modulate these potentials, with electron-withdrawing groups generally leading to less negative reduction potentials.[3][4]

The Proton-Coupled Electron Transfer (PCET) Mechanism

The reduction of AQS is a classic example of a proton-coupled electron transfer (PCET) process.[1] The exact pathway of electron and proton transfer can vary depending on the solution pH. The formation of the reduced species, AQSH⁻ (a 2e⁻/1H⁺ process) or AQSH₂ (a 2e⁻/2H⁺ process), is dictated by the solution's pH relative to the pKa of the hydroquinone product.[1][5]

Below is a diagram illustrating the sequential electron and proton addition reactions for AQS in an aqueous solution.

Caption: Generalized Proton-Coupled Electron Transfer (PCET) pathway for AQS reduction.

Electrochemical Characterization of AQS

Cyclic Voltammetry (CV) is the cornerstone technique for investigating the electrochemical behavior of AQS. It provides valuable information about the redox potentials, electron transfer kinetics, and stability of the molecule.

Experimental Protocol: Cyclic Voltammetry of AQS

This protocol outlines the key steps for performing a standard cyclic voltammetry experiment on AQS.

Materials and Equipment:

-

Potentiostat

-

Three-electrode cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode)[1]

-

2-Anthraquinonesulfonic acid sodium salt

-

Supporting electrolyte solution (e.g., 0.1 M H₂SO₄, phosphate buffer of a specific pH, or 1 M KCl)[6][7]

-

Deionized water

-

Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

-

Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry to a mirror finish, followed by sonication in deionized water and ethanol to remove any residual polishing material.

-

Electrolyte Preparation: Prepare a solution of the desired supporting electrolyte. The choice of electrolyte is critical as it influences the pH and ionic strength of the solution, which in turn affects the redox potential of AQS.

-

Analyte Solution Preparation: Dissolve a known concentration of 2-Anthraquinonesulfonic acid sodium salt in the prepared electrolyte solution. A typical concentration range for initial studies is 1-5 mM.[8]

-

Deoxygenation: Purge the analyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared working, counter, and reference electrodes immersed in the deoxygenated analyte solution.

-

Set the parameters on the potentiostat. A typical potential window for AQS is from approximately +0.2 V to -0.8 V vs. Ag/AgCl, but this should be adjusted based on the electrolyte.[1]

-

Set the scan rate. A common starting scan rate is 100 mV/s.[1]

-

Run the cyclic voltammogram and record the data.

-

-

Data Analysis: Analyze the resulting voltammogram to determine the anodic and cathodic peak potentials and currents. The half-wave potential (E₁/₂) can be calculated as the average of the peak potentials.

Interpreting the Cyclic Voltammogram of AQS

A typical cyclic voltammogram of AQS in an aqueous electrolyte will exhibit a pair of well-defined redox peaks, corresponding to the reduction of the quinone to the hydroquinone and its subsequent oxidation back to the quinone. The separation between the anodic and cathodic peak potentials (ΔEp) provides an indication of the electron transfer kinetics. For a reversible two-electron process, the theoretical ΔEp is approximately 29.5 mV at 25 °C.

The following diagram illustrates a typical experimental workflow for the electrochemical analysis of AQS.

Caption: Experimental workflow for cyclic voltammetric analysis of AQS.

Impact of Substituents on Redox Potential

Chemical modification of the anthraquinone core can significantly tune its redox potential.[1] This principle is crucial for designing AQS derivatives with tailored electrochemical properties for specific applications.

| Substituent | Position | Redox Potential (V vs. Ag/AgCl) | Reference |

| -SO₃H | 2 | -0.46 | [1] |

| -OH | 1 | -0.44 | [1] |

| -NH₂ | 1 | -0.55 | [1] |

| two -SO₃H | 2,7 | ~-0.2 (pH 1) | [6][9] |

Note: Redox potentials can vary depending on the specific experimental conditions (e.g., pH, electrolyte, reference electrode).

As the table demonstrates, the introduction of an electron-donating group like -NH₂ at position 1 results in a more negative redox potential, while an electron-withdrawing group like a second sulfonate group can make the potential less negative.[1] This tunability is a key advantage of anthraquinone-based systems.

Applications of AQS Electrochemistry

The well-defined and reversible electrochemistry of AQS has led to its exploration in a variety of applications.

Aqueous Organic Redox Flow Batteries (AORFBs)

AQS and its derivatives, particularly 2,7-anthraquinone disulfonic acid (AQDS), are promising candidates for the negative electrolyte (negolyte) in AORFBs.[6][10][11] These batteries offer a potentially low-cost and scalable solution for grid-scale energy storage.[8][12] The high solubility and stable cycling of AQDS in aqueous electrolytes are key advantages.[13]

The performance of AORFBs can be influenced by factors such as the concentration of the active species and the composition of the electrolyte.[8] For instance, the use of mixed electrolytes can enhance the solubility of AQDS.[14]

Electrochemical Biosensors

The ability of AQS to intercalate into DNA and its distinct electrochemical signal make it a useful indicator for DNA hybridization.[7] Electrochemical DNA biosensors have been developed using AQS to detect specific DNA sequences, including those with single-base mismatches.[7] In such sensors, the change in the electrochemical signal of AQS upon DNA hybridization is used for detection. AQS has also been employed in the development of aptasensors for the detection of heavy metal ions like Pb²⁺.[15] Furthermore, AQS derivatives have been utilized in nanocomposites for the electrochemical sensing of biologically important molecules like cysteine.[16]

Electron Shuttles in Microbial Electrosynthesis

In bioelectrochemical systems, AQS can act as an electron shuttle, facilitating extracellular electron transfer (EET) between microorganisms and electrodes.[1] This property is particularly valuable in microbial electrosynthesis, where electrons are transferred from a cathode to microbes for the production of valuable chemicals.[1][5] AQS has been shown to enhance the cathodic current density and the overall efficiency of these systems.[1] The redox potential of AQS can be tuned through chemical modification to optimize its interaction with microbial redox partners.[1][5]

The following diagram illustrates the role of AQS as an electron shuttle in a bioelectrochemical system.

Caption: Role of AQS as an electron shuttle between a cathode and a microorganism.

Conclusion

2-Anthraquinonesulfonic acid stands out as a versatile molecule with rich and tunable electrochemical properties. Its reversible two-electron, two-proton redox chemistry, coupled with its water solubility, makes it a valuable tool in fundamental electrochemical studies and a promising component in a range of technological applications. From enabling next-generation energy storage solutions to advancing the sensitivity of biomedical diagnostics, the continued exploration of AQS and its derivatives is poised to yield further innovations. This guide has provided a foundational understanding of its electrochemical characteristics and a practical framework for its investigation, empowering researchers to harness the full potential of this remarkable compound.

References

-

Cao, Y., Rabinowitz, D. J., Dixon, D. W., & Netzel, T. L. (2009). Synthesis, Electrochemistry, and Hydrolysis of Anthraquinone Derivatives. Synthetic Communications, 39(23), 4229-4240. [Link]

-

Zhang, L., Zhang, L., Wu, Z., & Li, X. (2020). Design and Regulation of Anthraquinone’s Electrochemical Properties in Aqueous Zinc-Ion Batteries via Benzothiadiazole and Its Dinitro Derivatives. ACS Applied Materials & Interfaces, 12(45), 50456–50464. [Link]

-

Nie, Z., Liu, J., & Wang, W. (2014). Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. RSC Advances, 4(58), 30756-30764. [Link]